molecular formula C22H23ClN2OS B13820173 (r)-2-Amino-3-(tritylthio)propanamide hydrochloride

(r)-2-Amino-3-(tritylthio)propanamide hydrochloride

Cat. No.: B13820173
M. Wt: 398.9 g/mol
InChI Key: NHXYNJKVDIELMK-BDQAORGHSA-N
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Description

Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)-, also known as S-Trityl-L-cysteinamide, is a compound with the molecular formula C22H22N2OS and a molecular weight of 362.49 g/mol . This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to a cysteine derivative, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- typically involves the protection of the cysteine amino group with a trityl group. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cysteine proteases due to its structural similarity to cysteine.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .

Comparison with Similar Compounds

Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- can be compared with other cysteine derivatives such as:

    N-Acetyl-L-cysteine: A commonly used cysteine derivative with antioxidant properties.

    S-Methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.

The uniqueness of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- lies in its trityl protection, which provides stability and selectivity in various chemical reactions .

Properties

Molecular Formula

C22H23ClN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride

InChI

InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1

InChI Key

NHXYNJKVDIELMK-BDQAORGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl

Origin of Product

United States

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